1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine
Overview
Description
Preparation Methods
The synthesis of 1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine involves several synthetic routes. One common method includes the cyclization of primary aromatic amines with β-ketoesters, followed by the formation of Schiff base intermediates . Another approach involves multicomponent reactions, such as the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of specific catalysts . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using peracids to form N-oxide derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions can produce various substituted naphthyridine derivatives.
Scientific Research Applications
1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: It finds applications in the development of materials such as light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of specific kinases, leading to the disruption of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine can be compared with other naphthyridine derivatives, such as 1,8-naphthyridine and 1,5-naphthyridine . These compounds share similar core structures but differ in the arrangement of nitrogen atoms and substituents. The unique structure of this compound contributes to its distinct biological activities and applications. Similar compounds include:
1,8-Naphthyridine: Known for its antibacterial properties and use in drug development.
1,5-Naphthyridine: Exhibits a wide range of biological activities and is used in the synthesis of various heterocyclic compounds.
Properties
IUPAC Name |
1-methylimidazo[4,5-b][1,5]naphthyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-15-8-5-7-6(3-2-4-12-7)13-9(8)14-10(15)11/h2-5H,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPWPWDVLBEMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C3C=CC=NC3=C2)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166310 | |
Record name | 1H-Imidazo(4,5-b)(1,5)naphthyridin-2-amine, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157730-37-5 | |
Record name | 1-Methyl-1H-imidazo[4,5-b][1,5]naphthyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157730-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazo(4,5-b)(1,5)naphthyridin-2-amine, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157730375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(4,5-b)(1,5)naphthyridin-2-amine, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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